

# Spectroscopic Profile of 2-Acetyl-5-norbornene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Acetyl-5-norbornene

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This technical guide provides an in-depth overview of the spectroscopic data for **2-acetyl-5-norbornene**, a versatile bicyclic ketone with applications in organic synthesis and materials science. This document presents a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-acetyl-5-norbornene**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data of 2-Acetyl-5-norbornene

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.19 - 5.91	m	2H	-	Olefinic protons (H-5, H-6)
3.18	m	1H	-	Bridgehead proton (H-1)
2.88	m	1H	-	Bridgehead proton (H-4)
2.45	m	1H	-	H-2
2.14	s	3H	-	Acetyl protons (- COCH <sub>3</sub> )
1.88	m	1H	-	H-3exo
1.40 - 1.25	m	2H	-	H-7a, H-7b
0.65	m	1H	-	H-3endo

Note: The spectrum of **2-acetyl-5-norbornene** is complex due to the presence of endo and exo isomers. The presented data is a representative analysis, and specific peak positions and multiplicities may vary depending on the isomeric ratio.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of 2-Acetyl-5-norbornene**

Chemical Shift ( $\delta$ ) ppm	Assignment
209.0	Carbonyl carbon (C=O)
137.9	Olefinic carbon
132.5	Olefinic carbon
51.8	Bridgehead carbon
46.7	Bridgehead carbon
45.1	Aliphatic carbon
33.8	Aliphatic carbon
30.3	Aliphatic carbon
28.2	Acetyl methyl carbon

**Table 3: IR Spectroscopic Data of 2-Acetyl-5-norbornene**

Frequency ( $\text{cm}^{-1}$ )	Intensity	Assignment
3060	Medium	=C-H stretch (alkene)
2970	Strong	C-H stretch (alkane)
1715	Strong	C=O stretch (ketone)
1640	Medium	C=C stretch (alkene)
1355	Medium	C-H bend (acetyl group)
720	Strong	=C-H bend (cis-disubstituted alkene)

**Table 4: Mass Spectrometry Data of 2-Acetyl-5-norbornene**

m/z	Relative Intensity (%)	Assignment
136	25	[M] <sup>+</sup> (Molecular ion)
93	100	[M - COCH <sub>3</sub> ] <sup>+</sup> (Base peak)
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
66	80	[C <sub>5</sub> H <sub>6</sub> ] <sup>+</sup> (Cyclopentadiene)
43	50	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **2-acetyl-5-norbornene** (approximately 10-20 mg for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).

Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer.

### <sup>1</sup>H NMR Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm.
- Acquisition Time: 4 seconds.
- Relaxation Delay: 1 second.
- Number of Scans: 16.

### <sup>13</sup>C NMR Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 240 ppm.
- Acquisition Time: 1 second.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024.

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

Sample Preparation: As **2-acetyl-5-norbornene** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[\[1\]](#)

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 32.
- Mode: Transmittance.

A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Instrumentation: Mass spectral data is obtained using a mass spectrometer equipped with an electron ionization (EI) source.[\[2\]](#)

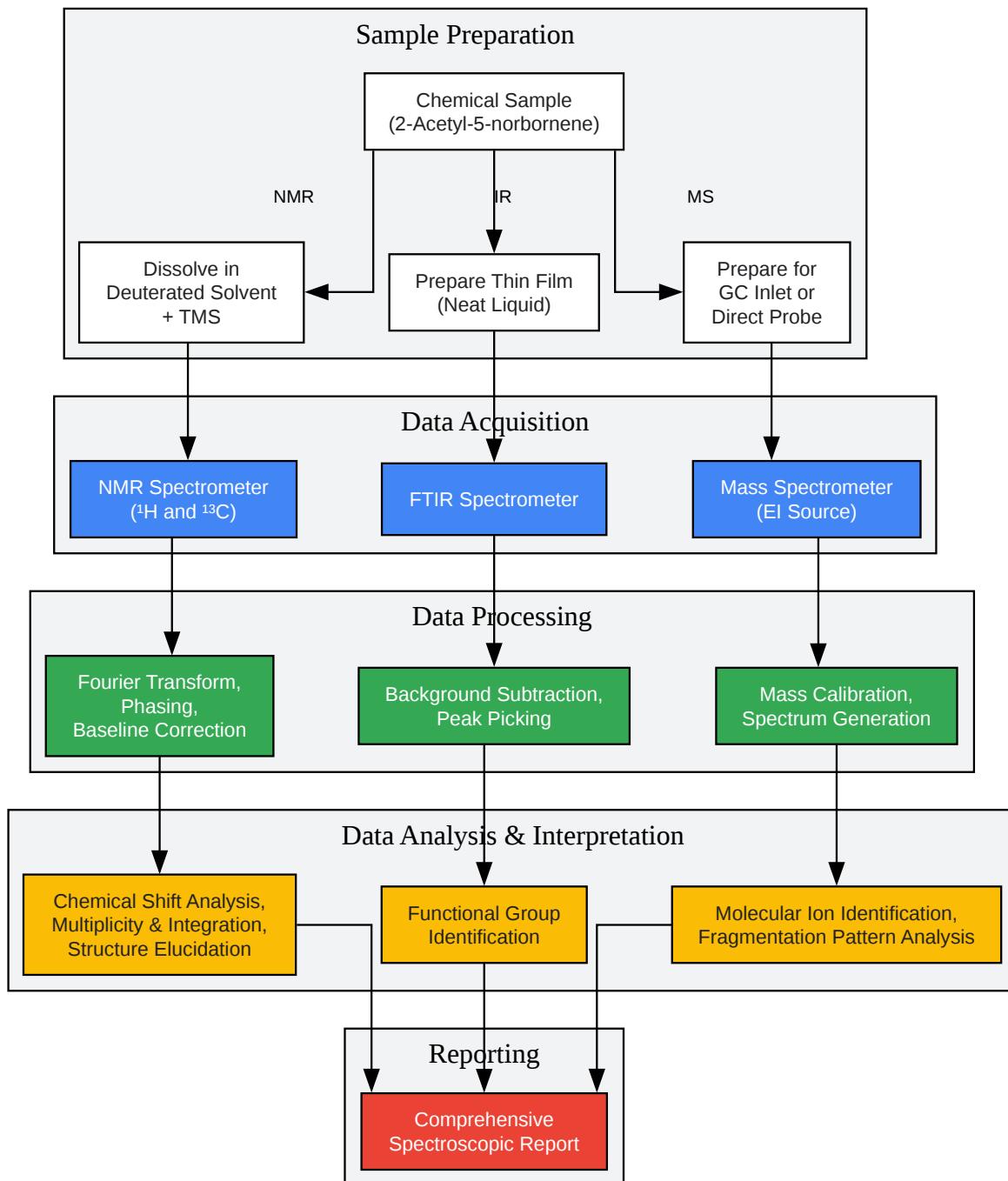
### Experimental Conditions:

- Ionization Mode: Electron Ionization (EI).[2]
- Electron Energy: 70 eV.[2]
- Source Temperature: 200°C.
- Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-200.

The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-acetyl-5-norbornene**.

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## Spectroscopic Analysis Workflow

This guide provides a foundational understanding of the spectroscopic characteristics of **2-acetyl-5-norbornene**. For more specific applications or advanced analytical techniques, further investigation and consultation of specialized literature are recommended.

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## References

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